2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one
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Overview
Description
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one is a complex organic compound that features a quinoline core substituted with a fluorine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the pyrrolidine ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The fluorine atom enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.
Quinoline derivatives: Compounds such as chloroquine and quinine have similar quinoline cores.
Uniqueness
The unique combination of the quinoline core, fluorine substitution, and pyrrolidine ring in 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one distinguishes it from other compounds. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-11-1-2-15-13(5-11)16(22)6-12(19-15)8-20-7-10(3-4-21)14(18)9-20/h1-2,5-6,10,14,21H,3-4,7-9,18H2,(H,19,22)/t10-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDSJWUFAUCFDA-HZMBPMFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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